![molecular formula C10H17NO8 B12571552 N,N-Bis[2-(carboxymethoxy)ethyl]glycine CAS No. 214070-26-5](/img/structure/B12571552.png)
N,N-Bis[2-(carboxymethoxy)ethyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis[2-(carboxymethoxy)ethyl]glycine is a polycarboxylic acid derivative known for its chelating properties. It is part of a class of compounds that have found widespread applications in various industrial, medical, and agricultural processes due to their ability to form stable complexes with metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Bis[2-(carboxymethoxy)ethyl]glycine can be synthesized starting from diethanolamine. The process involves the N-alkylation of glycine ethyl ester with ethyl 2-(2-bromoethoxy)acetate . The reaction typically requires the use of sodium hydride as a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same key steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis[2-(carboxymethoxy)ethyl]glycine primarily undergoes substitution reactions due to the presence of its carboxymethoxy groups. These reactions often involve the replacement of hydrogen atoms with other functional groups or metal ions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, bases like sodium hydride, and various metal salts. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from reactions involving this compound are typically metal complexes. These complexes are formed when the compound chelates metal ions, resulting in stable, water-soluble products .
Aplicaciones Científicas De Investigación
N,N-Bis[2-(carboxymethoxy)ethyl]glycine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N-Bis[2-(carboxymethoxy)ethyl]glycine involves its ability to chelate metal ions. The compound forms stable, ring-like structures with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is facilitated by the carboxymethoxy groups, which provide multiple binding sites for metal ions .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent known for its strong binding affinity for metal ions.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar properties to EDTA but with additional binding sites for metal ions.
Uniqueness
N,N-Bis[2-(carboxymethoxy)ethyl]glycine is unique in its structure, which provides a balance between binding strength and biodegradability. Unlike EDTA and DTPA, which are known for their persistence in the environment, this compound offers a more environmentally benign alternative due to its improved biodegradability .
Propiedades
Número CAS |
214070-26-5 |
|---|---|
Fórmula molecular |
C10H17NO8 |
Peso molecular |
279.24 g/mol |
Nombre IUPAC |
2-[bis[2-(carboxymethoxy)ethyl]amino]acetic acid |
InChI |
InChI=1S/C10H17NO8/c12-8(13)5-11(1-3-18-6-9(14)15)2-4-19-7-10(16)17/h1-7H2,(H,12,13)(H,14,15)(H,16,17) |
Clave InChI |
CAXRLRMJIGEFLY-UHFFFAOYSA-N |
SMILES canónico |
C(COCC(=O)O)N(CCOCC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


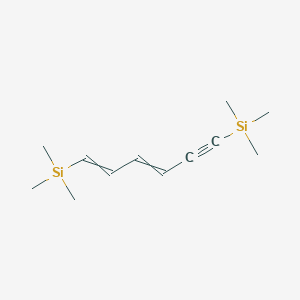
![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)

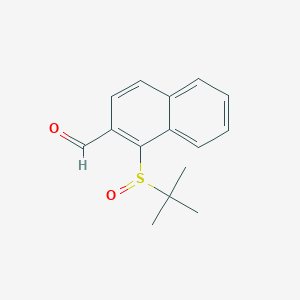
![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
![3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12571502.png)
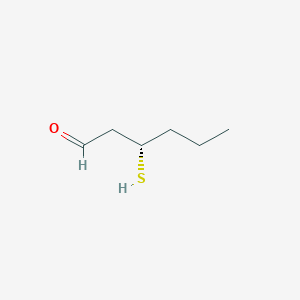
![3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12571507.png)

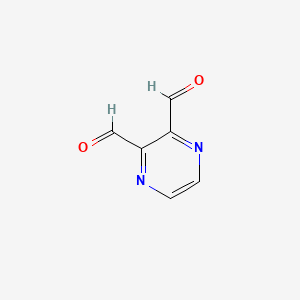
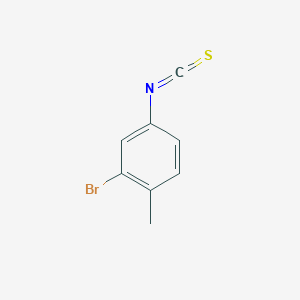
![2H-[1,3,5]oxadiazino[3,2-a]benzimidazole](/img/structure/B12571537.png)
![6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B12571539.png)
![3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine](/img/structure/B12571544.png)
